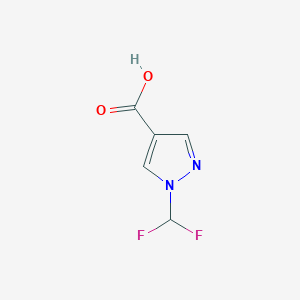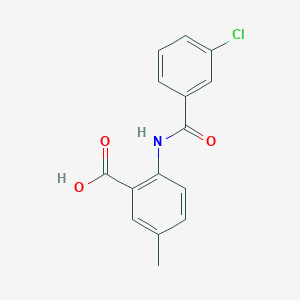
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound that is part of the pyrazole family . Pyrazoles are heterocyclic compounds that have received significant attention due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid”, involves several steps. For instance, two pyrazol-4-carboxamides were synthesized and their structures were confirmed by the aid of 1H NMR and HRMS analyses . The synthetic route involved the reaction of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and triethyl orthoformate in the presence of acetic anhydride .
Molecular Structure Analysis
The molecular structure of “1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” and related compounds has been confirmed through various methods such as 1H NMR, HRMS analyses, and X-ray diffraction .
Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was synthesized with a 52% overall yield and 98% purity from propargyl alcohol through several reaction steps (Li-fen, 2013).
- Improved Synthesis Methods : An improved synthesis method for 1H-pyrazole-4-carboxylic acid increased yield from 70% to 97.1%, highlighting advancements in synthesis techniques (Dong, 2011).
Functionalization and Applications
- Functionalization Reactions : The functionalization of pyrazole carboxylic acid derivatives through various chemical reactions was explored, demonstrating the versatility of these compounds in synthetic chemistry (Yıldırım et al., 2005).
- Antifungal Activity : Novel amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed significant antifungal activities against various phytopathogenic fungi, indicating potential applications in agricultural fungicides (Du et al., 2015).
Structural and Spectral Analysis
- Spectral Investigations : The structure and properties of pyrazole-4-carboxylic acid derivatives were characterized using various spectroscopic methods, aiding in the understanding of their molecular characteristics (Viveka et al., 2016).
Novel Compounds and Ligands
- Creation of Novel Ligands : Pyrazole carboxylic acid derivatives were used to develop novel ligands that can be utilized in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Coordination Complexes and Polymers
- Coordination Complexes : The synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the potential of these compounds in creating complex molecular structures (Radi et al., 2015).
Supercapacitive Performance
- Electrochemical Applications : A pyrazole carboxylic complex was synthesized and used as an electrode material for supercapacitors, showing promising results in terms of specific capacitance and cycling stability (Feng et al., 2019).
Structural and Dynamic Properties
- Solid-State Properties : The structure and dynamic properties of simple pyrazole-4-carboxylic acids were studied, providing insights into their behavior in the solid state (Infantes et al., 2013).
Mécanisme D'action
Target of Action
It’s worth noting that difluoromethylated pyrazole derivatives have been associated with antifungal and anti-inflammatory activities . These activities suggest that the compound might interact with enzymes or proteins involved in these biological processes.
Mode of Action
For instance, some difluoromethylated compounds can change the permeability of the cell membrane, affecting the growth of the hyphae and causing their death .
Biochemical Pathways
It’s worth noting that difluoromethylated compounds have been associated with the disruption of various biochemical pathways, particularly those involved in fungal growth .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Result of Action
Difluoromethylated compounds have been associated with significant biological activities, including antifungal and anti-inflammatory activities .
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-2-3(1-8-9)4(10)11/h1-2,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULWOQYXUCMXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1174305-81-7 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)




![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)



![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)


